Oxocalanolide
Overview
Description
Oxocalanolide is a naturally occurring compound belonging to the class of tetracyclic 4-substituted dipyranocoumarins. It is closely related to calanolides, which are known for their significant pharmacological properties, including anti-HIV, anticancer, antimicrobial, and antiparasitic activities . This compound has been identified as a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxocalanolide typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . This metal-free cyclization process leads to the formation of oxazolines, which can be further converted into oxazoles under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of related compounds often involves large-scale extraction from natural sources, followed by purification and chemical modification to achieve the desired compound .
Chemical Reactions Analysis
Types of Reactions
Oxocalanolide undergoes various chemical reactions, including oxidation, reduction, and substitution . The oxidation of oxazolines to oxazoles is a common reaction, typically achieved using reagents such as manganese dioxide (MnO2) or other oxidizing agents .
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2), Deoxo-Fluor®
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include oxazoles, which are important biological scaffolds present within many natural products .
Scientific Research Applications
Mechanism of Action
Oxocalanolide exerts its effects primarily by inhibiting the reverse transcriptase enzyme of HIV-1 . This inhibition prevents the replication of the virus, making it a promising candidate for anti-HIV therapy . The molecular targets and pathways involved include the binding of this compound to the active site of the reverse transcriptase enzyme, thereby blocking its activity .
Comparison with Similar Compounds
Oxocalanolide is similar to other calanolides, such as calanolide A and calanolide B, which also exhibit anti-HIV activity . this compound is unique in its specific inhibitory potency and its potential for further chemical modifications . Other similar compounds include pseudocalanolides and various derivatives of calanolides .
List of Similar Compounds
- Calanolide A
- Calanolide B (costatolide)
- Pseudocalanolides
- 12-Oxocalanolide A
Properties
IUPAC Name |
10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVBDUZROQMWRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111958 | |
Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-98-5 | |
Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85532-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b′:5,6-b′′]tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101111958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H,6H,12H-Benzo[1,2-b:3,4-b':5,6-b'']tripyran-2,12-dione, 10,11-dihydro-6,6,10,11-tetramethyl-4-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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